-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent, introducing a phosphate group (PO3) or a phosphonate group (PO2(OR)) onto alcohols (ROH). This reaction is crucial for the synthesis of various biomolecules, including:
H-phosphonates are a class of organic compounds containing a phosphonate group directly bonded to a hydrogen atom (HPO2(OH)2). They serve as precursors for various important molecules, including:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is an organophosphorus compound characterized by its unique structure, which includes a benzodioxaphosphorin core. Its molecular formula is C₇H₄ClO₃P, and it has a molecular weight of approximately 202.53 g/mol. This compound is notable for its potential applications in organic synthesis, especially in phosphorylation reactions, due to the presence of the phosphorus atom in its structure .
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent. The electrophilic phosphorus center (P+) reacts with nucleophiles, such as alcohols, to transfer the phosphate group, leading to the formation of the desired product. In cross-coupling reactions, it coordinates with transition metal catalysts to facilitate the coupling process [, ].
The synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one typically involves:
The primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one include:
Several compounds share structural similarities with 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloro-1,3,2-benzodioxaphosphorin-4-one | Similar benzodioxaphosphorin core | Different chlorine positioning affects reactivity |
4H-Pyrido[1,2-a]benzodioxaphosphorin | Contains a pyridine ring | Exhibits different biological activities |
Diphenylphosphate | Phosphate ester with phenyl groups | Used widely as a flame retardant |
The uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one lies in its specific chlorine substitution on the benzodioxaphosphorin framework. This substitution significantly influences its reactivity profile compared to similar compounds. Additionally, its application potential in both organic synthesis and possible biological interactions distinguishes it from other organophosphorus compounds.
Corrosive